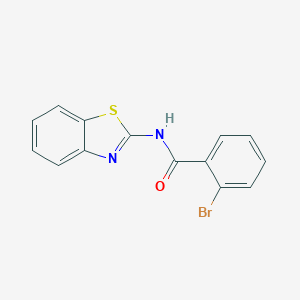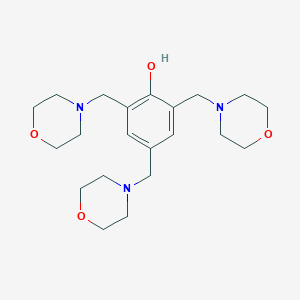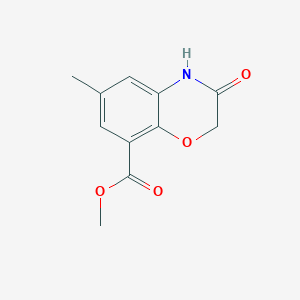
Methyl 2-(dimethylamino)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(dimethylamino)-2-methylpropanoate, also known as DMAPA, is a chemical compound that belongs to the class of esters. It is widely used in the field of organic chemistry as a catalyst for various reactions such as esterification, amidation, and transesterification. DMAPA is a colorless liquid with a pungent odor and is highly soluble in polar solvents such as water, alcohol, and acetone.
Mécanisme D'action
The mechanism of action of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst involves the formation of a complex between the catalyst and the reactant. This complex then undergoes a series of reactions, leading to the formation of the desired product. Methyl 2-(dimethylamino)-2-methylpropanoate is known to act as a nucleophilic catalyst, which means that it donates electrons to the reactant, thereby facilitating the reaction.
Biochemical and Physiological Effects
Methyl 2-(dimethylamino)-2-methylpropanoate has no known biochemical or physiological effects on living organisms. It is a non-toxic compound and is not known to cause any adverse health effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 2-(dimethylamino)-2-methylpropanoate as a catalyst is its high efficiency in promoting various reactions. It is also a relatively cheap and readily available catalyst. However, one of the limitations of Methyl 2-(dimethylamino)-2-methylpropanoate is its sensitivity to air and moisture, which can lead to its degradation. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate can also lead to the formation of unwanted side products in certain reactions.
Orientations Futures
There are numerous future directions for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in scientific research. One potential area is the development of new catalysts based on Methyl 2-(dimethylamino)-2-methylpropanoate, which could have improved efficiency and selectivity in various reactions. Another area is the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the synthesis of new chiral compounds, which could have important applications in the field of medicinal chemistry. Finally, there is also potential for the use of Methyl 2-(dimethylamino)-2-methylpropanoate in the development of new analytical techniques for the analysis of various compounds.
Méthodes De Synthèse
Methyl 2-(dimethylamino)-2-methylpropanoate can be synthesized through the reaction of 2-dimethylaminoethanol with methyl acrylate in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield Methyl 2-(dimethylamino)-2-methylpropanoate.
Applications De Recherche Scientifique
Methyl 2-(dimethylamino)-2-methylpropanoate has numerous applications in scientific research. It is widely used as a catalyst in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers. Methyl 2-(dimethylamino)-2-methylpropanoate is also used in the synthesis of chiral compounds, which are important in the field of medicinal chemistry. In addition, Methyl 2-(dimethylamino)-2-methylpropanoate is used as a reagent in the analysis of various compounds such as amino acids and peptides.
Propriétés
Numéro CAS |
140653-59-4 |
|---|---|
Nom du produit |
Methyl 2-(dimethylamino)-2-methylpropanoate |
Formule moléculaire |
C7H15NO2 |
Poids moléculaire |
145.2 g/mol |
Nom IUPAC |
methyl 2-(dimethylamino)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2/c1-7(2,8(3)4)6(9)10-5/h1-5H3 |
Clé InChI |
LYRCQLASMUAFIC-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC)N(C)C |
SMILES canonique |
CC(C)(C(=O)OC)N(C)C |
Synonymes |
DL-Alanine, N,N,2-triMethyl-, Methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
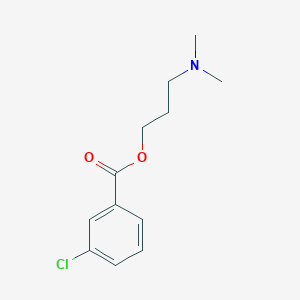
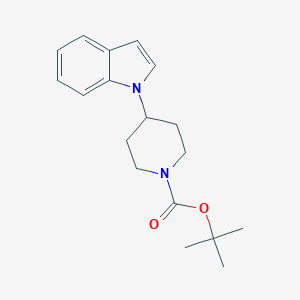
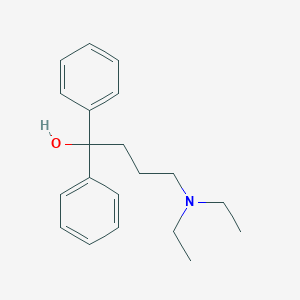
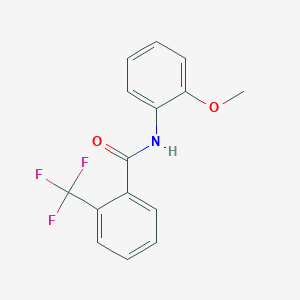
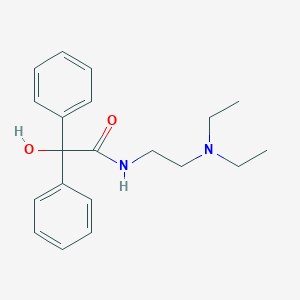

![4-[(1-Adamantylcarbonyl)amino]benzoic acid](/img/structure/B182045.png)
